Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
CAS No.: 1351635-46-5
Cat. No.: VC4258585
Molecular Formula: C16H16FN3O3S
Molecular Weight: 349.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351635-46-5 |
|---|---|
| Molecular Formula | C16H16FN3O3S |
| Molecular Weight | 349.38 |
| IUPAC Name | ethyl N-[5-(2-fluorobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H16FN3O3S/c1-2-23-16(22)19-15-18-12-7-8-20(9-13(12)24-15)14(21)10-5-3-4-6-11(10)17/h3-6H,2,7-9H2,1H3,(H,18,19,22) |
| Standard InChI Key | DUCVQDLZJUZNOF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC=C3F |
Introduction
Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic organic compound characterized by its complex molecular structure and potential biological activities. This compound features a thiazolo[5,4-c]pyridine core, which is fused with a fluorobenzoyl group and an ethyl carbamate moiety. The presence of the fluorine atom and the ethyl group at specific positions contributes to its unique chemical properties and biological interactions.
Key Features:
-
Molecular Formula: C16H16FN3O3S
-
CAS Number: 1351635-46-5
-
Molecular Weight: 349.4 g/mol
Synthesis
The synthesis of Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multiple steps, including the formation of the thiazolo[5,4-c]pyridine core, the introduction of the fluorobenzoyl group, and the attachment of the ethyl carbamate moiety. This process requires careful control of reaction conditions to ensure high yields and purity of the product.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (5-(2-chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | C17H18ClN3O3S | Chlorine instead of fluorine |
| Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | C16H16FN3O3S | Fluorine in the benzoyl group |
| Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | C9H12N2O2S | Lacks benzoyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume